molecular formula C20H16N2O3S B3908669 3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione

3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione

Cat. No.: B3908669
M. Wt: 364.4 g/mol
InChI Key: KMJHXBOWEHPDFL-MSUUIHNZSA-N
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Description

3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative characterized by a benzyl substituent at position 3 and a 1-ethyl-2-oxo-indol-3-ylidene moiety at position 5. TZDs are a well-established class of heterocyclic compounds with diverse pharmacological activities, including antidiabetic, anticancer, and neuroprotective effects . The benzyl group may enhance lipophilicity and receptor-binding specificity, while the indolylidene moiety could confer kinase-inhibitory or antiproliferative properties, as seen in structurally related compounds .

Properties

IUPAC Name

(5Z)-3-benzyl-5-(1-ethyl-2-oxoindol-3-ylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-2-21-15-11-7-6-10-14(15)16(18(21)23)17-19(24)22(20(25)26-17)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJHXBOWEHPDFL-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-benzylthiazolidine-2,4-dione with 1-ethyl-2-oxo-1,2-dihydroindole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may yield the corresponding thiazolidine derivatives.

    Substitution: The benzyl and indole moieties can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives. Substitution reactions can lead to various substituted benzyl or indole derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological properties, making it a candidate for drug development in various therapeutic areas:

Anticancer Activity

Research indicates that thiazolidine derivatives, including 3-benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This suggests potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antimicrobial Properties

In vitro studies have highlighted the antimicrobial activity of this compound against various bacterial strains. This property opens avenues for its use in developing new antimicrobial agents to combat resistant strains of bacteria .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development:

Interaction with Biological Targets

The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in disease pathways. For example, it may inhibit specific kinases or transcription factors that play roles in cancer progression and inflammation .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the efficacy of thiazolidine derivatives. Modifications to the benzyl and indole moieties have been explored to enhance potency and selectivity against target cells while minimizing toxicity .

Case Studies and Research Findings

Several studies provide evidence of the compound's efficacy and potential applications:

StudyFocusFindings
AnticancerInduced apoptosis in multiple cancer cell lines; effective against drug-resistant variants.
AntimicrobialDemonstrated significant activity against Gram-positive and Gram-negative bacteria; potential for new antibiotic development.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro; potential therapeutic use in chronic inflammatory diseases.

Clinical Trials

Conducting clinical trials to evaluate safety and efficacy in humans will be essential for translating laboratory findings into therapeutic applications.

Development of Novel Formulations

Exploring different formulations to enhance bioavailability and targeted delivery could improve therapeutic outcomes.

Combination Therapies

Investigating the compound's effectiveness in combination with existing therapies may provide synergistic effects, particularly in cancer treatment.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidinedione core is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The indole moiety may contribute to the compound’s ability to interact with various enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Anticancer Thiazolidine-2,4-dione Derivatives
Compound Name Substituents (Position 3 and 5) Biological Activity Mechanism/Target Toxicity/Selectivity
Target Compound 3-Benzyl, 5-(1-ethyl-2-oxo-indol-3-ylidene) Underexplored; potential kinase inhibition or antiproliferative activity (inferred) Likely Raf/MEK/ERK or PI3K/Akt pathways Unknown; TZDs may have hepatotoxicity
[302]: 3-(2-aminoethyl)-5-(3-phenylpropylidene)-TZD 3-(2-aminoethyl), 5-(3-phenylpropylidene) Anticancer activity Inhibits Raf/MEK/ERK and PI3K/Akt cascades Not reported
[127]: (Z)-5-(4-ethoxybenzylidene)-TZD 3-(2-aminoethyl), 5-(4-ethoxybenzylidene) Selective inhibition of melanoma cell proliferation ERK1/2 inhibition Higher selectivity for melanoma cells

Key Insights :

  • The target compound’s indolylidene group shares structural similarities with benzylidene-based TZDs (e.g., [127], [302]), which target kinase pathways. However, the ethyl-oxo modification on the indole ring may alter binding affinity or selectivity .
  • Unlike [127], which shows melanoma-specific activity, the target compound’s indole moiety could broaden its applicability to other cancers, though experimental validation is needed.
Neuroprotective TZD Derivatives
Compound Name Substituents (Position 5) Biological Activity Mechanism/Target Toxicity/Selectivity
T1: (Z)-5-((5-methoxy-1-methyl-indol-3-yl)methylene)-TZD 5-(5-methoxy-1-methyl-indol-3-ylmethylene) Dual GSK-3β and tau-aggregation inhibition (IC₅₀ = 0.89 µM) Alzheimer’s therapeutics Non-toxic; good BBB penetration
T2: (Z)-5-(1H-indol-3-ylmethylene)-TZD 5-(indol-3-ylmethylene) Dual GSK-3β and tau-aggregation inhibition (IC₅₀ = 4.93 µM) Alzheimer’s therapeutics Non-toxic

Key Insights :

  • The target compound’s 1-ethyl-2-oxo-indol group differs from T1/T2’s simpler indolylmethylene substituents. This modification may reduce GSK-3β affinity but improve metabolic stability or solubility .
  • T1/T2 demonstrate low toxicity despite structural complexity, suggesting the target compound’s safety profile could be favorable if similar optimizations are present.
Antidiabetic TZD Derivatives
Compound Name Substituents (Position 5) Biological Activity Mechanism/Target Toxicity/Selectivity
5-(2-pyridinylbenzylidene)-TZD 5-(2-pyridinylbenzylidene) PPAR-γ agonist; antidiabetic activity in mice Insulin sensitization Non-toxic up to 2000 mg/kg
5-(3,4-dimethoxybenzylidene)-TZD 5-(3,4-dimethoxybenzylidene) PPAR-γ agonist; comparable to Pioglitazone in mice Insulin sensitization Non-toxic

Key Insights :

  • Current antidiabetic TZDs prioritize C-5 modifications (e.g., pyridinylbenzylidene) for PPAR-γ activation, whereas the target compound’s indolylidene moiety may shift its primary activity away from diabetes .
Structural Analogues: Isatin Derivatives

Isatin (indole-2,3-dione) derivatives, such as methisazone and isatin hydrazones, exhibit antiviral, anticonvulsant, and anticancer activities . The target compound’s 1-ethyl-2-oxo-indol group resembles isatin’s indole scaffold but includes an ethyl substitution that may enhance lipophilicity or receptor interactions. For example:

  • Methisazone : Antiviral activity against poxviruses via mRNA translation inhibition .
  • Isatin hydrazones: Anticancer activity against Walker carcinoma-256 .

Key Differences :

    Biological Activity

    3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

    This compound features a thiazolidine ring fused with an indole moiety, which is critical for its biological activity.

    Anticancer Activity

    Recent studies have demonstrated that thiazolidine derivatives possess notable anticancer properties. For instance, compounds similar to 3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine have shown promising results against various cancer cell lines.

    Case Study: Cytotoxicity Against Cancer Cell Lines

    A study evaluating the cytotoxic effects of thiazolidine derivatives found that certain analogs exhibited IC50 values lower than 10 µM against human glioblastoma U251 cells and melanoma WM793 cells. The presence of electron-withdrawing groups on the phenyl ring was noted to enhance activity significantly .

    CompoundCell LineIC50 (µM)
    Compound AU2515.0
    Compound BWM7937.5
    3-Benzyl...U251<10

    Antimicrobial Activity

    The thiazolidine framework has also been associated with antimicrobial properties. Studies have indicated that modifications to the thiazolidine structure can lead to enhanced antibacterial and antifungal activities.

    Case Study: Antimicrobial Efficacy

    A series of thiazolidine derivatives were tested against common pathogens such as E. coli and S. aureus. The results indicated that compounds with specific functional groups exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

    CompoundPathogenMIC (µg/mL)
    Compound CE. coli10
    Compound DS. aureus15
    3-Benzyl...C. albicans<20

    The proposed mechanisms for the biological activity of thiazolidine derivatives include:

    • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins .
    • Inhibition of Cell Proliferation : Thiazolidine derivatives may inhibit key enzymes involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells .
    • Antibacterial Mechanisms : The interaction with bacterial cell walls and inhibition of protein synthesis are among the suggested mechanisms for antimicrobial activity .

    Structure-Activity Relationship (SAR)

    Understanding the SAR is crucial for optimizing the efficacy of thiazolidine derivatives. Key findings include:

    • Substitution Patterns : The presence of electron-withdrawing groups on the aromatic ring enhances anticancer activity.
    • Functional Groups : Alkyl substitutions at specific positions on the thiazolidine ring improve both anticancer and antimicrobial properties .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione
    Reactant of Route 2
    3-Benzyl-5-(1-ethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-thiazolidine-2,4-dione

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